Aqueous Solubility Advantage Over 3-Aminobenzamide: Enables Co-Solvent-Free Intravenous Administration
5-Aminoisoquinoline dihydrochloride (5-AIQ·HCl) demonstrates aqueous solubility exceeding 1% w/v (>30 mM) as its hydrochloride salt, a property explicitly engineered to enable rapid intravenous administration without organic co-solvents [1][2]. In contrast, 3-aminobenzamide (3-AB), the classical PARP inhibitor benchmark, is consistently reported as insoluble or only sparingly soluble in water, typically necessitating DMSO or complex co-solvent mixtures (e.g., 30% propylene glycol, 5% Tween 80, 65% D5W) for in vivo dosing [3]. This solubility differential has direct experimental consequences: 5-AIQ·HCl can be formulated as a simple aqueous solution for bolus i.v. injection, whereas 3-AB requires solubilization strategies that may introduce vehicle-dependent pharmacological confounds [1][3].
| Evidence Dimension | Aqueous solubility as hydrochloride salt |
|---|---|
| Target Compound Data | >1% w/v (>30 mM) in water at room temperature [1][2] |
| Comparator Or Baseline | 3-Aminobenzamide (3-AB): Insoluble or <1 mg/mL in water; requires DMSO (27 mg/mL) or multi-component vehicle for in vivo dosing [3] |
| Quantified Difference | >30-fold higher aqueous solubility for 5-AIQ·HCl compared to 3-AB; enables single-solvent aqueous i.v. formulation vs. multi-component vehicle requirement |
| Conditions | Solubility measured at room temperature as hydrochloride salt; 3-AB data from vendor solubility specifications (Adooq, Selleck, XcessBio) |
Why This Matters
For procurement decisions involving in vivo pharmacology, the aqueous solubility of 5-AIQ·HCl eliminates the need for DMSO or multi-component vehicles, reducing formulation complexity, minimizing vehicle-dependent toxicity artefacts, and enabling direct i.v. bolus administration in acute interventional models—a practical advantage not offered by 3-AB.
- [1] Threadgill MD, Berry J, Ferrer S, Parveen I, Shinkwin A, Woon E. 5-Aminoisoquinolin-1-one and other water-soluble PARP inhibitors. Med Sci Monit. 2003;9(1):71-0. View Source
- [2] Woon ECY, Sunderland PT, Paine HA, Lloyd MD, Thompson AS, Threadgill MD. One-pot tandem Hurtley–retro-Claisen–cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of PARPs. Bioorg Med Chem. 2013;21(17):5218-5227. View Source
- [3] Adooq Bioscience. 3-Aminobenzamide Datasheet: Solubility specifications. Catalog No. A11096. View Source
